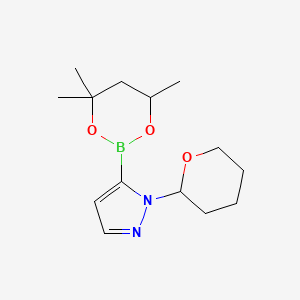
2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as BFDMB, is an organic compound composed of a benzyloxy group, a fluorophenyl group, and a dimethyl-1,3,2-dioxaborinane core. BFDMB is a synthetic compound with a wide range of applications in scientific research. It has been used in organic synthesis and as a reagent for organic reactions. It has also been used in the synthesis of polymers and in the study of enzyme-catalyzed reactions.
Wissenschaftliche Forschungsanwendungen
2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has a wide range of applications in scientific research. It has been used in organic synthesis and as a reagent for organic reactions. It has also been used in the synthesis of polymers and in the study of enzyme-catalyzed reactions. 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has also been used in the study of the structure and function of enzymes, as well as in the study of the mechanism of action of drugs. Additionally, it has been used in the development of new drugs and in the study of the biological effects of drugs.
Wirkmechanismus
The mechanism of action of 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is not yet fully understood. However, it is believed that 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane interacts with enzymes and other proteins to modulate their activity. 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been shown to bind to proteins and enzymes, inhibiting their activity and affecting their structure. It is also believed that 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane can interact with DNA, modifying gene expression and influencing the expression of proteins.
Biochemical and Physiological Effects
2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins, and to modify the expression of genes. 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has also been shown to have anti-inflammatory and anti-cancer effects in animal models. Additionally, 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been shown to have anti-oxidant and anti-microbial effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several advantages and limitations when used in laboratory experiments. One advantage is that 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a relatively stable compound and is not easily degraded in solution. Additionally, 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is not toxic and has relatively low solubility in water, making it easy to handle in the laboratory. However, 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is sensitive to light and air and may degrade over time. Additionally, 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a relatively expensive compound, making it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are numerous potential future directions for the use of 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane in scientific research. 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane could be used to study the structure and function of proteins and enzymes, as well as to develop new drugs and therapies. Additionally, 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane could be used to study the mechanism of action of drugs and to study the biological effects of drugs. Additionally, 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane could be used to study the effects of environmental pollutants on biological systems. Finally, 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane could be used to study the role of epigenetics in disease and development.
Synthesemethoden
2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane can be synthesized from the reaction of 4-benzyloxy-3-fluorophenylmagnesium bromide and dimethyl-1,3,2-dioxaborinane. The reaction is carried out in a two-step process. First, 4-benzyloxy-3-fluorophenylmagnesium bromide is reacted with dimethyl-1,3,2-dioxaborinane in the presence of a base, such as sodium hydroxide. The reaction results in the formation of 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. The second step involves the addition of a catalyst, such as palladium chloride, to the reaction mixture. This catalyzes the reaction and leads to the formation of the desired product.
Eigenschaften
IUPAC Name |
2-(3-fluoro-4-phenylmethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BFO3/c1-18(2)12-22-19(23-13-18)15-8-9-17(16(20)10-15)21-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAMZQMDCCANMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














